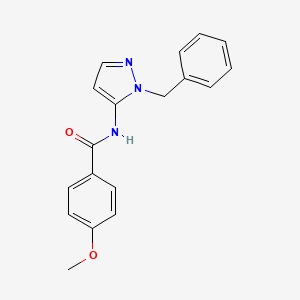![molecular formula C14H15ClFN3O4S2 B11315729 N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11315729.png)
N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(2-cloro-6-fluorobencil)sulfanyl]etil}-2-hidroxi-4-metil-6-oxo-1,6-dihidropirimidina-5-sulfonamida es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos como la química, la biología, la medicina y la industria. Este compuesto se caracteriza por su estructura única, que incluye un anillo de pirimidina, un grupo sulfonamida y una porción clorofluorobencilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-{2-[(2-cloro-6-fluorobencil)sulfanyl]etil}-2-hidroxi-4-metil-6-oxo-1,6-dihidropirimidina-5-sulfonamida típicamente involucra múltiples pasos. Una ruta común incluye la reacción de 2-cloro-6-fluorobencil cloruro con un tiol adecuado para formar el derivado sulfanyl correspondiente. Este intermedio se hace reaccionar luego con un agente etilante para introducir el grupo etilo. El paso final implica la ciclación del intermedio con un precursor de pirimidina bajo condiciones específicas para formar el compuesto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso puede incluir la optimización de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores para aumentar el rendimiento y la pureza. Además, los métodos industriales pueden incorporar técnicas de flujo continuo y sistemas automatizados para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N-{2-[(2-cloro-6-fluorobencil)sulfanyl]etil}-2-hidroxi-4-metil-6-oxo-1,6-dihidropirimidina-5-sulfonamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo sulfanyl se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: El compuesto se puede reducir bajo condiciones específicas para modificar los grupos funcionales.
Sustitución: La porción clorofluorobencilo puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos como las aminas para reacciones de sustitución. Las condiciones de reacción pueden variar dependiendo de la transformación deseada, incluyendo la temperatura, el solvente y el tiempo de reacción.
Productos principales
Los productos principales formados a partir de estas reacciones dependen del tipo específico de reacción. Por ejemplo, la oxidación del grupo sulfanyl puede producir sulfoxidos o sulfonas, mientras que la sustitución nucleofílica de la porción clorofluorobencilo puede dar lugar a diversos derivados sustituidos.
Aplicaciones Científicas De Investigación
N-{2-[(2-cloro-6-fluorobencil)sulfanyl]etil}-2-hidroxi-4-metil-6-oxo-1,6-dihidropirimidina-5-sulfonamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos y agroquímicos
Mecanismo De Acción
El mecanismo de acción de N-{2-[(2-cloro-6-fluorobencil)sulfanyl]etil}-2-hidroxi-4-metil-6-oxo-1,6-dihidropirimidina-5-sulfonamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos. Los objetivos moleculares y las vías exactas pueden variar dependiendo de la aplicación específica y del sistema biológico que se esté estudiando .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de pirimidina y moléculas que contienen sulfonamida. Algunos ejemplos incluyen:
- 2-cloro-6-fluorobencil cloruro
- 2-cloro-6-fluorobencilamina
- Derivados de 4-metil-1,2,4-triazol
Singularidad
N-{2-[(2-cloro-6-fluorobencil)sulfanyl]etil}-2-hidroxi-4-metil-6-oxo-1,6-dihidropirimidina-5-sulfonamida es único debido a su combinación específica de grupos funcionales y su potencial para diversas aplicaciones. Su estructura permite diversas modificaciones químicas, lo que lo convierte en un compuesto versátil para la investigación y los fines industriales .
Propiedades
Fórmula molecular |
C14H15ClFN3O4S2 |
|---|---|
Peso molecular |
407.9 g/mol |
Nombre IUPAC |
N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C14H15ClFN3O4S2/c1-8-12(13(20)19-14(21)18-8)25(22,23)17-5-6-24-7-9-10(15)3-2-4-11(9)16/h2-4,17H,5-7H2,1H3,(H2,18,19,20,21) |
Clave InChI |
IULUXDKWUSOQEL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NCCSCC2=C(C=CC=C2Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(dimethylamino)-2-phenylethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11315663.png)
![2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11315668.png)

![N-cyclohexyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11315679.png)
![2-(3,4-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11315680.png)
![N-cyclopropyl-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11315685.png)
![N-[(5-{[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B11315688.png)
![2-Methoxy-1-(4-{2-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)ethanone](/img/structure/B11315689.png)
![5-(4-methylphenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11315694.png)
![N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11315695.png)
![2-(4-fluorophenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11315714.png)

![2-{3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B11315730.png)
